molecular formula C16H12ClN5S B5604658 N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine

N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine

Cat. No. B5604658
M. Wt: 341.8 g/mol
InChI Key: QQWZVRCWSLXRIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine" often involves multi-step chemical reactions, including ring closure, chlorination, amination, and hydrogenation processes. For example, derivatives of thiadiazolo and triazolopyrimidinones have been synthesized through consecutive reactions starting from thiadiazol-amines, indicating the complexity and the diverse synthetic routes possible for such compounds (Suzuki et al., 1992).

Molecular Structure Analysis

The crystal structure of related compounds showcases the importance of hydrogen bonding and π-stacking interactions, which contribute to the stability and properties of the molecule. For instance, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was determined, highlighting inversion dimers formed via N—H⋯N hydrogen bonds packed into layers by π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds with a pyrimidine base, such as amination and cyclization, are crucial for modifying their chemical properties and biological activities. The synthesis of derivatives often involves reactions with guanidine nitrate or cyclization processes that lead to compounds with varied activities (Shivakumar et al., 2018).

Physical Properties Analysis

The synthesis and physical properties of compounds containing the thiazol and pyrimidin rings often involve characterization through spectral analyses, including IR, NMR, and mass spectrometry. These analyses provide insights into the compound's molecular structure and physical properties (Bommeraa et al., 2019).

Chemical Properties Analysis

The chemical properties of such compounds can be elucidated through functional group transformations, reactivity studies, and their interactions with biological targets. For instance, the design and synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved a series of condensation reactions that led to a compound with notable antiproliferative activity, highlighting its chemical reactivity and potential biological relevance (Huang et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5S/c1-10-14(22-8-4-7-18-15(22)19-10)13-9-23-16(21-13)20-12-6-3-2-5-11(12)17/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWZVRCWSLXRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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